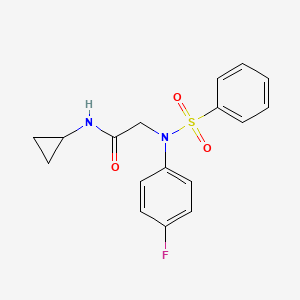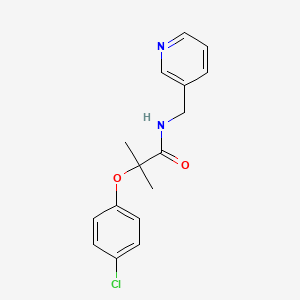
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide works by selectively binding to the active site of BTK, thereby preventing its activation and subsequent downstream signaling. This leads to decreased proliferation and survival of B-cells, and ultimately, tumor regression. This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in preclinical models. This compound has also been shown to inhibit the activation of mast cells, which are involved in allergic reactions.
実験室実験の利点と制限
One of the main advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide as a therapeutic agent. One area of interest is the combination of this compound with other anti-cancer agents, such as venetoclax, to enhance its efficacy. Another area of interest is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis, where BTK is also involved in the pathogenesis. Additionally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, is an area of active research.
合成法
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide involves several steps, including the preparation of 3-(5-ethyl-2-furyl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile to form the intermediate amide, which is subsequently converted to this compound through a series of reactions involving various reagents and solvents.
科学的研究の応用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, and has shown potent anti-tumor activity both in vitro and in vivo. In a study published in the journal Blood, this compound was shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of CLL and NHL cells. This compound was also found to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(5-ethylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-12-7-8-13(22-12)9-10-17(21)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-8H,2-6,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWSHZONMYYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)


![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)


![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)

![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)
![2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)
